molecular formula C19H20N2OS2 B12029457 3-methyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-methyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12029457
M. Wt: 356.5 g/mol
InChI Key: LXMFNOPUIRRTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the chemical formula C20H22N2OS2 , belongs to the class of benzothienopyrimidines. Its systematic name is quite a mouthful, but let’s break it down:

  • 3-Methyl : Indicates a methyl group attached to the third carbon atom.
  • 2-[(2-methylbenzyl)sulfanyl] : Describes a benzyl group with a methyl substituent attached to the sulfur atom.
  • 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : Refers to the fused benzothienopyrimidine ring system with a tetrahydrofuranone (lactam) moiety.

Chemical Reactions Analysis

Reactions::

  • Oxidation : Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
  • Reduction : Can be reduced to its corresponding tetrahydro derivative.
  • Substitution : May participate in nucleophilic substitution reactions at the sulfur or other reactive sites.
Common Reagents and Conditions::
  • Oxidation : Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • Substitution : Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:: The specific products formed depend on the reaction conditions and substituents present. Isolation and characterization of these intermediates would be crucial for further study.

Scientific Research Applications

  • Medicinal Chemistry : Exploration as a scaffold for drug development due to its unique structure.
  • Biological Studies : Investigation of its interactions with biological targets (e.g., enzymes, receptors).
  • Materials Science : Possible use in organic electronics or materials with semiconducting properties.

Mechanism of Action

The exact mechanism of action remains speculative, but it likely involves interactions with specific cellular targets or pathways. Further research is needed to elucidate this.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H20N2OS2

Molecular Weight

356.5 g/mol

IUPAC Name

3-methyl-2-[(2-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H20N2OS2/c1-12-7-3-4-8-13(12)11-23-19-20-17-16(18(22)21(19)2)14-9-5-6-10-15(14)24-17/h3-4,7-8H,5-6,9-11H2,1-2H3

InChI Key

LXMFNOPUIRRTCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.